molecular formula C12H21NO5 B8402123 Ethyl 3-isobutyl-2-nitro-5-oxohexanoate

Ethyl 3-isobutyl-2-nitro-5-oxohexanoate

Cat. No. B8402123
M. Wt: 259.30 g/mol
InChI Key: QKPXBTMPJJUNQK-UHFFFAOYSA-N
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Patent
US08420810B2

Procedure details

Diisopropylethylamine (7.9 mL) was added to the acetonitrile solution (50 mL) of (3E)-6-methylhept-3-en-2-one (6.25 g) and nitro ethyl acetate (5 mL) under argon gas atmosphere, and the reaction mixture was stirred at room temperature overnight. 1N hydrochloric acid was added to the reaction mixture, and the reaction mixture was extracted with ethyl acetate. The organic layer was washed by water and a saturated aqueous solution of sodium chloride, and dried with anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure. The obtained residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=95/5→75/25) to obtain the title compound (9.88 g) having the following physical data.
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Name
nitro ethyl acetate
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[CH3:10][CH:11]([CH3:18])[CH2:12]/[CH:13]=[CH:14]/[C:15](=[O:17])[CH3:16].[CH3:19][CH2:20][O:21][C:22]([CH2:24][N+:25]([O-:27])=[O:26])=[O:23].Cl>C(#N)C>[CH2:12]([CH:13]([CH2:14][C:15](=[O:17])[CH3:16])[CH:24]([N+:25]([O-:27])=[O:26])[C:22]([O:21][CH2:20][CH3:19])=[O:23])[CH:11]([CH3:18])[CH3:10]

Inputs

Step One
Name
Quantity
7.9 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6.25 g
Type
reactant
Smiles
CC(C/C=C/C(C)=O)C
Name
nitro ethyl acetate
Quantity
5 mL
Type
reactant
Smiles
CCOC(=O)C[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed by water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, and dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=95/5→75/25)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C(C)C)C(C(C(=O)OCC)[N+](=O)[O-])CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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